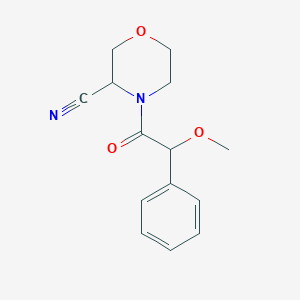
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a fascinating compound often explored in the realms of medicinal and synthetic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide involves multi-step organic synthesis. One common approach is to start with a precursor benzamide compound, which undergoes functionalization to introduce the cyclopropyl and pyridazinyl groups.
Step 1: Start with 2-(ethylthio)benzamide.
Step 2: React this with a suitable cyclopropylating agent to introduce the cyclopropyl group.
Step 3: Further reaction with a pyridazinone derivative to form the desired pyridazinyl group.
Industrial Production Methods
In an industrial context, this compound might be synthesized using scalable methods that involve optimized reaction conditions such as:
Controlled temperatures
Catalytic agents to improve yield and selectivity
Continuous flow reactors for increased efficiency
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Typically involving reagents like m-chloroperbenzoic acid.
Reduction: Often using agents such as lithium aluminium hydride.
Substitution: Commonly seen in the benzamide ring, where electrophilic and nucleophilic substitution reactions can occur.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid at room temperature.
Reduction: Lithium aluminium hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide under UV light.
Major Products
Oxidation: Products include oxidized benzamide derivatives.
Reduction: Yields reduced forms of the parent compound, often removing oxo groups.
Substitution: Produces halogenated or functionalized derivatives of the benzamide ring.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, often used in drug discovery and development.
Biology
Biologically, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is studied for its potential as a bioactive molecule, interacting with various biological targets.
Medicine
In medicine, this compound shows promise in drug research, particularly for its potential therapeutic effects in treating certain diseases, thanks to its complex structure.
Industry
Industrially, it can be utilized in the development of new materials and chemicals with unique properties, leveraging its intricate molecular framework.
Mecanismo De Acción
The compound's effects are typically mediated through specific molecular interactions with target proteins or enzymes. The cyclopropyl and pyridazinyl groups provide a unique interaction profile with various molecular pathways, influencing biological processes.
Comparación Con Compuestos Similares
When compared to other benzamide derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide stands out due to its combination of the cyclopropyl and pyridazinyl moieties, which confer unique properties.
List of Similar Compounds
2-(ethylthio)benzamide derivatives: which lack the pyridazinyl group.
Cyclopropyl-benzamide compounds: which do not have the pyridazinyl substitution.
Pyridazinyl-benzamides: that lack the cyclopropyl group.
So there you have it! A dive into the fascinating world of this compound. Chemical curiosity truly never ends, does it?
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-14(16)18(23)19-11-12-21-17(22)10-9-15(20-21)13-7-8-13/h3-6,9-10,13H,2,7-8,11-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLLHCBJKOQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(but-2-yn-1-ylsulfanyl)-3-[(oxolan-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2893498.png)
![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)
![3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2893502.png)
![1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one](/img/structure/B2893503.png)

![N'-cyclopentyl-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2893505.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2893506.png)

![ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B2893513.png)
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2893515.png)


![7-methyl-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893519.png)
